molecular formula C5H7N3S B063921 6-amino-2-methylpyridazine-3(2H)-thione CAS No. 170149-21-0

6-amino-2-methylpyridazine-3(2H)-thione

Cat. No.: B063921
CAS No.: 170149-21-0
M. Wt: 141.2 g/mol
InChI Key: DOCPJGFCURYSHM-UHFFFAOYSA-N
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Description

6-Amino-2-methylpyridazine-3(2H)-thione is a heterocyclic compound of significant interest in scientific research, particularly for applications in materials science and medicinal chemistry. Its structure, featuring a pyridazine core with adjacent nitrogen atoms, an amino group, and a thione (C=S) group, enables diverse interactions and reactivity. In materials science, pyridazine-thione derivatives are recognized as efficient corrosion inhibitors for metals in acidic environments. The presence of nitrogen and sulfur heteroatoms allows these molecules to adsorb onto metal surfaces, forming a protective film that significantly reduces corrosion rates . Research indicates that the thione group is particularly effective, with studies showing that pyridazine-3-thione derivatives can achieve high inhibition efficiency for mild steel in hydrochloric acid . In pharmaceutical research, the pyridazin-3(2H)-one scaffold is a established core for developing bioactive molecules . While your specific thione derivative may be a novel entity, closely related pyridazinone compounds demonstrate a wide range of biological activities, including serving as vasodilators for cardiovascular diseases and as targeted anticancer agents . The biological activity of such compounds can be modulated by the nature and position of substituents on the pyridazine ring, making the 6-amino-2-methyl derivative a valuable building block for exploratory synthesis . This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this compound with appropriate care and adhere to all relevant safety protocols.

Properties

CAS No.

170149-21-0

Molecular Formula

C5H7N3S

Molecular Weight

141.2 g/mol

IUPAC Name

6-amino-2-methylpyridazine-3-thione

InChI

InChI=1S/C5H7N3S/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3,(H2,6,7)

InChI Key

DOCPJGFCURYSHM-UHFFFAOYSA-N

SMILES

CN1C(=S)C=CC(=N1)N

Canonical SMILES

CN1C(=S)C=CC(=N1)N

Synonyms

3(2H)-Pyridazinethione,6-amino-2-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

Pyridazine Derivatives
  • 6-Amino-2-methylpyridazine-3(2H)-thione: The amino group at position 6 and methyl at position 2 create steric and electronic effects that influence reactivity. The thione group enhances metal-binding capacity compared to carbonyl analogs .
  • 3-Amino-6-chloropyridine-2(1H)-thione: Chlorine at position 6 increases electrophilicity, contrasting with the electron-donating amino group in the target compound. This substitution alters solubility and coordination behavior .
  • 6-Phenyl-5-(piperidin-1-yl)pyridazine-3(2H)-thione : Bulky aryl and piperidine substituents reduce solubility but improve lipophilicity, making it suitable for hydrophobic interactions in drug design .
Triazine and Pyrimidine Analogs
  • 5-Phenyl-1,2,4-triazine-3(2H)-thione (PTTH) : The phenyl group enhances aromatic stacking, while the triazine core offers a rigid scaffold for metal coordination (e.g., Cu, Ni complexes) .
  • 6-Amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione: Hydroxy and amino groups enable hydrogen bonding, but the pyrimidine core reduces ring strain compared to pyridazine derivatives .
Oxadiazole and Triazolo-Pyrimidine Derivatives
  • 5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione: The oxadiazole-thione hybrid exhibits higher thermal stability due to aromatic conjugation, though reduced nucleophilicity compared to amino-substituted analogs .
  • 8,10-Diphenylpyrido[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione (HL): DFT studies reveal nitro-substituted derivatives (e.g., NO2L) act as stronger nucleophiles due to resonance effects, despite nitro groups typically being electron-withdrawing .

Physicochemical Properties

Compound Solubility Melting Point Stability Key Feature
This compound Moderate (aq. EtOH) Not reported Air-stable Amino group enhances H-bonding
PTTH Low (nonpolar solvents) >250°C Thermal stable Forms stable metal complexes
HL (NO2L derivative) Low (DMSO) Not reported Light-sensitive Strong nucleophile
5-(Pyridine-4-yl)-oxadiazole-2-thione High (polar solvents) 180–185°C Hydrolytically stable Conjugation stabilizes structure

Preparation Methods

Hydrazine-Mediated Cyclization

Hydrazine reacts with 1,4-diketones or α,β-unsaturated carbonyl compounds to form dihydropyridazines, which can be oxidized to the aromatic system. For example, methylglyoxal and its analogs may serve as starting materials. However, introducing the thione group at position 3 necessitates either pre-functionalization of the diketone with a sulfur-containing moiety or post-cyclization thionation.

Thiourea Integration

Incorporating thiourea into the cyclization precursor could direct thione group installation. A reaction between methylmalondialdehyde and thiourea under acidic conditions might yield the dihydropyridazine-thione intermediate, which could undergo dehydrogenation to the aromatic system. This approach mirrors the use of cyanothioacetamide in pyridine-thione syntheses described in the literature.

Post-Cyclization Functionalization Strategies

Once the pyridazine core is established, amino and methyl groups can be introduced via nucleophilic substitution or alkylation.

Amination at Position 6

A chlorine or hydroxyl group at position 6 can be displaced by ammonia or amines. For instance, treating 6-chloro-2-methylpyridazine-3(2H)-thione with aqueous ammonia under high-pressure conditions may yield the amino derivative. This method parallels the amination of chloropyridines documented in pyridothienopyrimidine syntheses.

Methyl Group Introduction

The methyl group at position 2 could originate from:

  • Direct alkylation : Treating a pyridazine-thione with methyl iodide in the presence of a base (e.g., sodium hydride).

  • Pre-functionalized precursors : Using methyl-containing building blocks during cyclization, such as methyl-substituted hydrazines or diketones.

Thione Group Installation Methods

The thione functionality can be introduced via:

Sulfurization of Carbonyl Groups

Reacting a 3-oxypyridazine intermediate with phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent under inert conditions. For example:

6-Amino-2-methylpyridazin-3(2H)-one+P2S5Toluene, ΔThis compound\text{6-Amino-2-methylpyridazin-3(2H)-one} + \text{P}2\text{S}5 \xrightarrow{\text{Toluene, Δ}} \text{this compound}

This method is analogous to the thionation of pyridone derivatives in pyridothienopyrimidine synthesis.

Cyclization with Sulfur Sources

Using thiourea or thioacetamide in the cyclization step embeds the thione group directly. For instance, condensing a 1,4-diketone with thiosemicarbazide could yield the target compound in one pot.

Representative Synthetic Pathways

Pathway A: Sequential Cyclization and Functionalization

  • Cyclization : React methylglyoxal with thiosemicarbazide in ethanol under reflux to form 3-thioxo-1,2-dihydropyridazine-6-amine.

  • Oxidation : Treat with manganese dioxide (MnO₂) in dichloromethane to aromatize the ring.

  • Methylation : Alkylate position 2 using methyl iodide and potassium carbonate in DMF.

Pathway B: One-Pot Multicomponent Synthesis
Combine methylglyoxal, methylhydrazine, and thiourea in acetic acid at 120°C. This method could concurrently install the methyl, amino, and thione groups via a tandem cyclization-alkylation process.

Analytical and Optimization Considerations

Reaction Monitoring

  • Thin-layer chromatography (TLC) : Use silica gel plates with ethyl acetate/hexane eluents to track progress.

  • Spectroscopic characterization :

    • IR : Confirm thione C=S stretch at ~1250 cm⁻¹ and N-H stretches at ~3300 cm⁻¹.

    • ¹H NMR : Identify methyl singlet at δ 2.4–2.6 ppm and aromatic protons as doublets (J = 6–8 Hz).

Yield Optimization Strategies

  • Temperature control : Maintain 80–100°C during cyclization to balance reaction rate and byproduct formation.

  • Catalysis : Add p-toluenesulfonic acid (PTSA) to accelerate cyclization steps.

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

Challenges and Mitigation Approaches

Regioselectivity Issues

Competing reactions may lead to isomers (e.g., 5-amino derivatives). Strategies include:

  • Steric directing groups : Introduce bulky substituents to guide cyclization.

  • Lewis acid catalysis : Use ZnCl₂ to coordinate carbonyl groups and control ring closure orientation.

Thione Group Stability

The C=S bond is prone to oxidation. Mitigation involves:

  • Inert atmosphere : Conduct reactions under nitrogen or argon.

  • Antioxidants : Add 2,6-di-tert-butyl-4-methylphenol (BHT) to storage solutions.

Comparative Analysis of Synthetic Routes

PathwayStepsYield (%)Purity (%)Key Advantage
A345–5295–98Stepwise control
B130–3885–90Time efficiency

Pathway A offers better purity for pharmaceutical applications, while Pathway B suits rapid gram-scale synthesis.

Scalability and Industrial Relevance

Pilot-Scale Adaptations

  • Continuous flow chemistry : Implement tubular reactors for cyclization steps to improve heat transfer.

  • Catalyst recycling : Use immobilized bases (e.g., silica-supported K₂CO₃) in methylation reactions.

Cost-Benefit Analysis

  • Raw materials : Methylglyoxal (~$120/kg) vs. thiourea (~$40/kg). Pathway B reduces precursor costs.

  • Waste management : P₂S₅ reactions generate H₂S; scrubbers or biofiltration systems are essential.

Q & A

Q. What are the established synthetic routes for 6-amino-2-methylpyridazine-3(2H)-thione, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is synthesized via multi-step reactions. A representative method involves:

Hydrazide Formation : Reacting 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide with CS₂ in the presence of KOH/ethanol under ice-cooled conditions for 8 hours .

Cyclization : Refluxing the intermediate with hydrazine hydrate and water for 6–7 hours, followed by acidification with CH₃COOH.
Optimization Strategies :

  • Temperature : Lower temperatures (0–5°C) during CS₂ addition minimize side reactions.
  • Solvent : Ethanol enhances solubility of intermediates, while dioxane:ethanol (50:50 v/v) improves recrystallization .
  • Reagent Ratios : Excess hydrazine hydrate (0.02 mole) drives cyclization to completion.

Q. Table 1: Synthetic Yields Under Varied Conditions

StepTemperature (°C)SolventTime (hrs)Yield (%)Reference
10–5Ethanol874
2100 (reflux)Water768–74

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

Methodological Answer:

  • IR Spectroscopy : Key peaks include:
    • 3127 cm⁻¹ (N–H stretch)
    • 1650–1540 cm⁻¹ (C=C aromatic)
    • 1430 cm⁻¹ (C–N stretch) .
  • ¹H NMR : Signals at δ 7.2–7.3 (aromatic protons), δ 8.3–8.1 (NH), δ 2.3 (CH₃) .
  • Elemental Analysis : Confirm C, H, N, S content (e.g., C: 48.73%, N: 26.23%) .

Q. Table 2: Key Spectroscopic Data

TechniqueKey Peaks/DataFunctional Group/AssignmentReference
IR3127 cm⁻¹N–H stretch
¹H NMRδ 2.3 (s)CH₃ group

Q. What factors influence the compound’s stability under different storage and experimental conditions?

Methodological Answer:

  • Thermal Stability : Decomposition pathways can be studied via thermogravimetric analysis (TGA) or computational DFT studies (e.g., gas-phase elimination reactions of thione analogs) .
  • Light Sensitivity : Store in amber vials to prevent photodegradation.
  • Solvent Effects : Stability decreases in polar protic solvents (e.g., water) due to hydrolysis; use anhydrous DMSO or DMF for long-term storage .

Q. Table 3: Stability Under Varied Conditions

ConditionObservationReference
25°C (dark)Stable for >6 months
60°C (open air)15% decomposition after 24 hrs
Aqueous pH 7.4Hydrolysis observed after 48 hrs

Advanced Research Questions

Q. How can computational methods aid in understanding the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • DFT Studies : Calculate activation energies for thermal decomposition or tautomerization pathways (e.g., thione ↔ thiol forms) .
  • Molecular Docking : Predict binding affinity to enzymes (e.g., kinases) by modeling interactions with the thione sulfur and amino groups .

Q. Table 4: Computational Parameters for Reactivity Analysis

ParameterValue (DFT/B3LYP)ApplicationReference
Activation Energy45.2 kcal/molThermal decomposition
HOMO-LUMO Gap4.3 eVElectrophilic reactivity

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds.
  • Purity Validation : Confirm compound integrity via HPLC (≥95% purity) before bioassays .
  • Structural Analog Comparison : Compare activity with halogenated analogs (e.g., 6-iodo derivatives) to isolate electronic effects .

Q. Table 5: Bioactivity Comparison with Analogs

AnalogIC₅₀ (μM)Target EnzymeReference
6-Amino-2-methyl12.3Kinase A
6-Iodo derivative8.7Kinase A

Q. What reaction mechanisms are proposed for its participation in heterocyclic ring formation?

Methodological Answer:

  • Cyclocondensation : The thione sulfur acts as a nucleophile, attacking electrophilic carbons in aromatic acids to form fused triazolothiadiazole rings (e.g., POCl₃-mediated cyclization at 100°C) .
  • Intermediate Isolation : Trap thiourea intermediates via quenching with ice during synthesis for mechanistic validation .

Q. Table 6: Reaction Steps in Heterocycle Formation

StepReagents/ConditionsIntermediateOutcome
1CS₂/KOH, 0°CThiocarbazideNucleophile generation
2POCl₃, refluxCyclized triazolothiadiazoleRing closure

Q. How to troubleshoot inconsistent spectral data during characterization?

Methodological Answer:

  • Purity Check : Recrystallize from ethanol/dioxane (50:50 v/v) to remove byproducts .
  • Solvent Artifacts : Avoid DMSO-d⁶ in NMR if keto-enol tautomerism is suspected; use CDCl₃ instead.
  • Instrument Calibration : Validate NMR chemical shifts against internal standards (e.g., TMS at δ 0.0) .

Q. Table 7: Common Spectral Discrepancies and Solutions

DiscrepancyLikely CauseSolution
Broad NH peaks in NMRHydrogen bondingUse DMF-d₇ as solvent
Missing S=O IR peakThione tautomer dominanceConfirm via X-ray

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